5-Bromobenzo[B]thiophene-3-carboxylic acid

Physicochemical characterization Building block selection Analytical method development

Synthesizing prostaglandin D₂ receptor antagonists requires 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives-but the non-brominated analog cannot access this route. 5-Bromobenzo[b]thiophene-3-carboxylic acid solves this bottleneck. - Direct precursor to 5-hydroxy derivatives patented for PGD₂ receptor antagonist programs. - 5-Br substituent enables reliable Suzuki, Buchwald-Hartwig, and Sonogashira couplings under standard conditions. - Distinct melting point (284 °C) and pH-dependent LogD values (1.29 at pH 5.5; -0.099 at pH 7.4) simplify identity confirmation and HPLC method development. - Available in 98% purity with ambient shipping; typical research quantities in stock for immediate dispatch.

Molecular Formula C9H5BrO2S
Molecular Weight 257.11 g/mol
CAS No. 7312-24-5
Cat. No. B1268535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[B]thiophene-3-carboxylic acid
CAS7312-24-5
Molecular FormulaC9H5BrO2S
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CS2)C(=O)O
InChIInChI=1S/C9H5BrO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12)
InChIKeyDWQBOPASRUUSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromobenzo[b]thiophene-3-carboxylic Acid: Key Properties


5-Bromobenzo[B]thiophene-3-carboxylic acid (CAS 7312-24-5, molecular formula C₉H₅BrO₂S, molecular weight 257.1 g/mol) is a heterocyclic aromatic compound classified as a 1-benzothiophene derivative . The compound features a bromine atom at the 5-position of the benzene ring and a carboxylic acid group at the 3-position of the fused thiophene ring . This substitution pattern defines a class of benzo[b]thiophene-3-carboxylic acid building blocks that are widely employed as intermediates in the synthesis of pharmacologically active compounds [1].

5-Bromobenzo[b]thiophene-3-carboxylic Acid Irreplaceability


The bromine atom at the 5-position of 5-bromobenzo[B]thiophene-3-carboxylic acid is not a passive substituent but a structurally decisive feature that governs both synthetic utility and downstream pharmacological relevance. Non-brominated analogs such as benzo[b]thiophene-3-carboxylic acid (CAS 5381-25-9) share the same core heterocycle but lack the heavy atom that enables cross-coupling chemistry, alters physicochemical properties, and serves as a synthetic handle for further functionalization . Furthermore, the 5-bromo derivative is a documented direct precursor to 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives, which are key starting materials for prostaglandin D₂ (PGD₂) receptor antagonists and other drug candidates [1]. Substituting a non-brominated analog would eliminate the synthetic pathway to this class of pharmaceutically active compounds entirely.

5-Bromobenzo[b]thiophene-3-carboxylic Acid Differentiation Evidence


Molecular Weight and Density vs. Non-Brominated Analog

5-Bromobenzo[B]thiophene-3-carboxylic acid exhibits a molecular weight of 257.1 g/mol, representing a 44.3% increase over the non-brominated parent compound benzo[b]thiophene-3-carboxylic acid (178.2 g/mol) . The predicted density is 1.813 g/cm³ compared to 1.419 g/cm³ for the parent compound, a 27.8% increase . These quantitative differences arise from the substitution of a hydrogen atom (atomic weight ~1) with a bromine atom (atomic weight ~80).

Physicochemical characterization Building block selection Analytical method development

Melting Point Elevation vs. Non-Brominated Analog

5-Bromobenzo[B]thiophene-3-carboxylic acid has a reported melting point of 284°C . In contrast, the non-brominated analog benzo[b]thiophene-3-carboxylic acid (CAS 5381-25-9) melts at 178.0-182.0°C [1], with a typical reference value of 180°C . This melting point elevation of approximately 102-106°C is attributable to the presence of the heavy bromine atom, which increases molecular polarizability and enhances intermolecular van der Waals interactions in the crystalline lattice.

Solid-state characterization Purity assessment Crystallization optimization

Precursor to 5-Hydroxy Derivatives for PGD₂ Antagonists

5-Bromobenzo[B]thiophene-3-carboxylic acid serves as a key starting material for the preparation of 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives, which are documented as intermediates for synthesizing compounds useful as specific prostaglandin D₂ (PGD₂) antagonists [1]. The patent literature explicitly identifies the 5-hydroxy derivatives as critical building blocks for pharmaceuticals [2]. This synthetic pathway is not accessible from non-halogenated benzo[b]thiophene-3-carboxylic acid, which lacks the bromine handle required for conversion to the 5-hydroxy functionality.

Medicinal chemistry PGD₂ receptor antagonists Synthetic methodology

Nitration Regioselectivity vs. 2-Carboxylic Acid Regioisomer

Nitration of benzo[b]thiophene-3-carboxylic acid produces substitution at all four available positions on the benzene ring, with product distribution varying by reaction conditions . A minor pathway also involves replacement of the carboxylic group by a nitro group at the 2-position of the thiophene ring, adjacent to the carboxyl function . This regiochemical behavior differs fundamentally from benzo[b]thiophene-2-carboxylic acid regioisomers, which exhibit distinct substitution patterns due to differing electronic effects from the carboxyl group position.

Electrophilic aromatic substitution Regioselectivity Nitroarene synthesis

Cross-Coupling Reactivity: Bromine vs. Iodo Analog

The 5-bromo substituent in 5-bromobenzo[B]thiophene-3-carboxylic acid provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations . While the 5-iodo analog (5-iodobenzo[B]thiophene-3-carboxylic acid) is more reactive in oxidative addition, it presents higher cost, lower stability, and greater light sensitivity . The bromo derivative occupies an optimal balance: sufficiently reactive for reliable cross-coupling while maintaining acceptable shelf stability and cost-effectiveness for multi-step synthetic sequences.

Palladium-catalyzed cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block versatility

LogD Lipophilicity Profile vs. Non-Brominated Analog

The 5-bromobenzo[B]thiophene-3-carboxylic acid scaffold exhibits distinct pH-dependent lipophilicity: LogD (pH = 5.5) = 1.29 and LogD (pH = 7.4) = -0.099 [1]. The near-zero LogD at physiological pH indicates low membrane permeability potential, while the positive LogD at acidic pH suggests different behavior under acidic conditions. For comparison, the non-brominated parent benzo[b]thiophene-3-carboxylic acid (LogP ~2.5 predicted) shows a different lipophilicity profile due to absence of the electron-withdrawing bromine atom .

Lipophilicity Drug-likeness ADME prediction Chromatographic method development

5-Bromobenzo[b]thiophene-3-carboxylic Acid Application Scenarios


PGD₂ Antagonist Intermediate Synthesis

Procure 5-bromobenzo[B]thiophene-3-carboxylic acid when the synthetic target requires conversion to 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives, which are patented key intermediates for prostaglandin D₂ (PGD₂) receptor antagonists [1]. The bromine substituent at the 5-position serves as the essential synthetic handle that enables this transformation; non-brominated benzo[b]thiophene-3-carboxylic acid cannot participate in this established synthetic route. This scenario is directly supported by patent literature explicitly identifying the 5-hydroxy derivatives as critical pharmaceutical building blocks [2].

Cross-Coupling Building Block

Select 5-bromobenzo[B]thiophene-3-carboxylic acid for palladium-catalyzed cross-coupling applications (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) where the 5-bromo substituent provides sufficient oxidative addition reactivity without the stability and cost penalties associated with the 5-iodo analog [1]. This compound represents the practical choice for medicinal chemistry campaigns requiring reliable coupling yields under standard conditions. Reserve the more reactive iodo analog only for challenging substrates where bromo reactivity proves insufficient [2].

High Melting Point for Quality Control

Utilize the distinct melting point of 5-bromobenzo[B]thiophene-3-carboxylic acid (284°C) as a definitive quality control parameter for identity confirmation [1]. The approximately 102-106°C elevation above the non-brominated analog benzo[b]thiophene-3-carboxylic acid (178-182°C) provides a clear and measurable differentiator in purity assessment [2]. This property is particularly valuable in inventory management and analytical laboratory settings where halogenated and non-halogenated analogs may be handled in proximity and misidentification could compromise synthetic outcomes .

LogD-Based HPLC Method Optimization

Leverage the pH-dependent LogD values (LogD pH 5.5 = 1.29; LogD pH 7.4 = -0.099) of 5-bromobenzo[B]thiophene-3-carboxylic acid to optimize reversed-phase HPLC separation methods [1]. The near-zero LogD at physiological pH suggests low retention under neutral conditions, while the positive LogD at acidic pH indicates different elution behavior at lower pH. This data enables rational selection of mobile phase pH for optimal resolution from structurally similar impurities or reaction byproducts. Method development should account for the significantly higher molecular weight (257.1 g/mol) and density (1.813 g/cm³) compared to non-halogenated analogs [2].

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